L-Cysteic acid monohydrate

Catalog No.
S1767624
CAS No.
23537-25-9
M.F
C3H9NO6S
M. Wt
187.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Cysteic acid monohydrate

CAS Number

23537-25-9

Product Name

L-Cysteic acid monohydrate

IUPAC Name

(2R)-2-amino-3-sulfopropanoic acid;hydrate

Molecular Formula

C3H9NO6S

Molecular Weight

187.17 g/mol

InChI

InChI=1S/C3H7NO5S.H2O/c4-2(3(5)6)1-10(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);1H2/t2-;/m0./s1

InChI Key

PCPIXZZGBZWHJO-DKWTVANSSA-N

SMILES

C(C(C(=O)O)N)S(=O)(=O)O.O

Synonyms

L-Cysteicacidmonohydrate;23537-25-9;UNII-VN8X20T18R;(R)-2-Amino-3-sulfopropanoicacidhydrate;(R)-2-Amino-3-sulfopropionicacid;L-CysteicAcidHydrate;beta-Sulfo-L-alanine;C3H9NO6S;cysteinesulfonicacidhydrate;Cysteicacidmonohydrate,l-;SCHEMBL1157749;VN8X20T18R;30170_SIGMA;CTK3J4525;L-2-Amino-3-sulfopropionicacid;L-Cysteicacidmonohydrate[MI];MolPort-003-929-596;PCPIXZZGBZWHJO-DKWTVANSSA-N;L-Alanine,3-sulfo-,monohydrate;MFCD00149544;Alanine,3-sulfo-,monohydrate,l-;AKOS016011092;L-Alanine,3-sulfo-,hydrate(1:1);AK122208;KB-53169

Canonical SMILES

C(C(C(=O)O)N)S(=O)(=O)O.O

Isomeric SMILES

C([C@@H](C(=O)O)N)S(=O)(=O)O.O

Aspartate Analogue and Inhibitor

L-Cysteic acid structurally resembles the amino acid L-aspartate. This similarity allows it to act as a competitive inhibitor of the bacterial aspartate-alanine antiporter (AspT) . This protein transports aspartate across the bacterial cell membrane, and L-cysteic acid's inhibition helps researchers study aspartate metabolism and its role in bacterial physiology.

Monomeric Surfactant Development

L-Cysteic acid's unique structure with a hydrophilic head group and a hydrophobic tail makes it a potential building block for the development of novel surfactants . These molecules can have various applications in areas like detergency, drug delivery, and material science. Research is ongoing to explore the potential of L-cysteic acid-based surfactants and their properties.

Studies of Excitatory Amino Acids in the Brain

L-Cysteic acid shares similarities with cysteine sulfinic acid, a naturally occurring neuromodulator in the brain. This property allows researchers to use L-cysteic acid as a tool to investigate the function of cysteine sulfinic acid receptors, which are involved in excitatory neurotransmission . By studying how L-cysteic acid interacts with these receptors, scientists can gain insights into their role in brain function and potential therapeutic targets for neurological disorders.

L-Cysteic acid monohydrate is a sulfonic amino acid, specifically the monohydrate form of L-cysteic acid, with the chemical formula C3H9NO6SC_3H_9NO_6S. It is characterized by the presence of a sulfonic acid group, which distinguishes it from its precursor, L-cysteine. This compound is typically found as a white to off-white powder and is odorless in nature . L-Cysteic acid is known for its role in various biochemical processes, including its function as a substrate in metabolic pathways and its involvement in protein synthesis.

, primarily due to its functional groups. One notable reaction involves the oxidation of L-cysteine to form L-cysteic acid, which can be facilitated by oxidizing agents such as bromine . The compound can also participate in condensation reactions, particularly in the synthesis of fatty acids where it acts as an acyl acceptor . Additionally, L-cysteic acid can be involved in reactions that lead to the formation of various derivatives used in pharmaceutical applications.

L-Cysteic acid exhibits significant biological activity. It is recognized as an endogenous metabolite and plays a critical role in cellular metabolism. The compound has been implicated in neurotransmission processes and may influence the synthesis of proteins and peptides due to its amino acid structure . Furthermore, it has been studied for its potential neuroprotective effects and its ability to modulate oxidative stress within cells.

The synthesis of L-cysteic acid monohydrate can be achieved through several methods:

  • Oxidation of L-Cysteine: This is the most common method, where L-cysteine is oxidized using agents like bromine or hydrogen peroxide to yield L-cysteic acid .
  • Chemical Synthesis: Various synthetic routes have been developed that involve starting materials such as thiol compounds that undergo oxidation and subsequent hydrolysis.
  • Biotechnological Approaches: Microbial fermentation processes can also be employed to produce L-cysteic acid from simpler substrates using specific strains of bacteria.

L-Cysteic acid monohydrate has diverse applications across various fields:

  • Pharmaceuticals: It serves as an active ingredient in certain medications and supplements.
  • Biochemical Research: Utilized as an internal standard for amino acid analysis, aiding in the quantification of amino acids in biological samples .
  • Nutritional Supplements: It may be included in formulations aimed at enhancing antioxidant defenses or supporting metabolic health.

Studies on the interactions of L-cysteic acid have shown that it can influence various biochemical pathways. For instance, it has been noted to interact with neurotransmitter systems, potentially affecting mood and cognitive functions. Additionally, research indicates that it may modulate oxidative stress responses by interacting with reactive oxygen species within cells .

L-Cysteic acid monohydrate shares structural similarities with several other compounds. Below are some comparable compounds along with their unique characteristics:

Compound NameChemical FormulaUnique Features
L-CysteineC3H7NO2SC_3H_7NO_2SContains a thiol group; precursor to L-cysteic acid.
CystineC6H12N2O4S2C_6H_{12}N_2O_4S_2Dimer of cysteine; forms disulfide bonds.
TaurineC2H7NO3SC_2H_7NO_3SContains a sulfonic group; involved in bile salt formation.
HomocysteineC4H9NO2SC_4H_{9}NO_2SIntermediate in methionine metabolism; linked to cardiovascular health issues.

L-Cysteic acid monohydrate is unique due to its sulfonic acid group, which distinguishes it from other amino acids and contributes to its specific biological activities and applications in research and medicine. Its ability to participate in oxidation-reduction reactions further enhances its relevance in biochemical studies compared to similar compounds.

UNII

VN8X20T18R

Wikipedia

L-cysteic acid monohydrate

Dates

Modify: 2023-08-15

Explore Compound Types